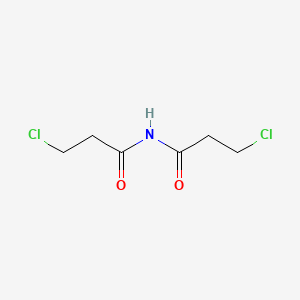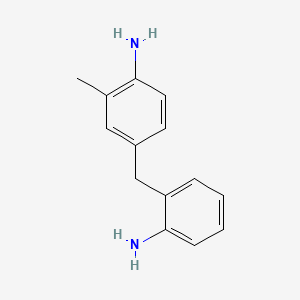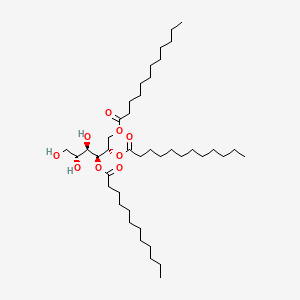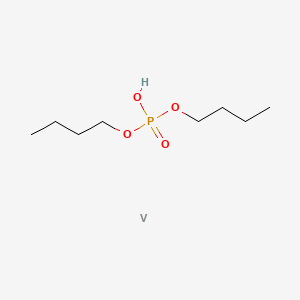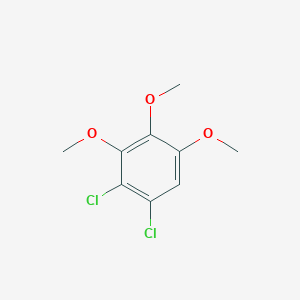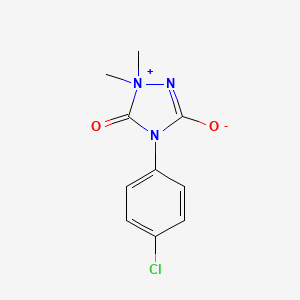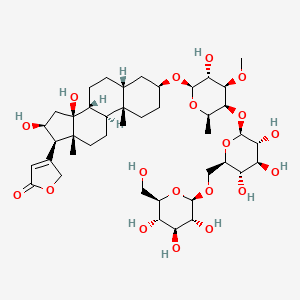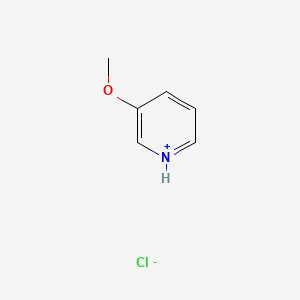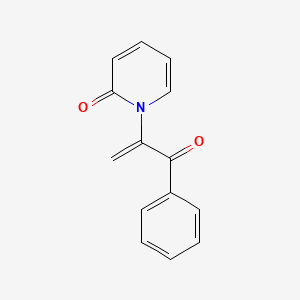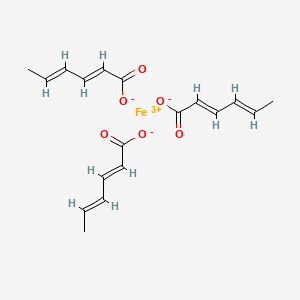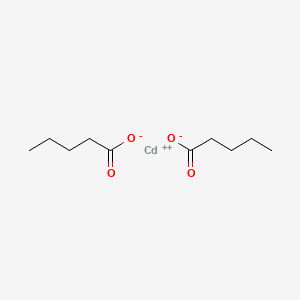![molecular formula C11H20O2 B12648453 [(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde CAS No. 84930-12-1](/img/structure/B12648453.png)
[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . It is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and an acetaldehyde moiety attached via an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde typically involves the reaction of 3,3,5-trimethylcyclohexanol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The cyclohexyl ring and methyl groups may also influence the compound’s overall reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde can be compared with other similar compounds, such as:
[(3,3,5-Trimethylcyclohexyl)oxy]ethanol: Similar structure but with an alcohol group instead of an aldehyde.
[(3,3,5-Trimethylcyclohexyl)oxy]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
[(3,3,5-Trimethylcyclohexyl)oxy]methylamine: Similar structure but with an amine group instead of an aldehyde.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
84930-12-1 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
2-(3,3,5-trimethylcyclohexyl)oxyacetaldehyde |
InChI |
InChI=1S/C11H20O2/c1-9-6-10(13-5-4-12)8-11(2,3)7-9/h4,9-10H,5-8H2,1-3H3 |
InChI-Schlüssel |
ZLVIQMAJLGHJFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)OCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


